2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium
Description
The compound 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium is a hyperbranched polyether featuring 22 repeating ethoxy units terminated by a 2-aminoethoxy group and an iminoazanium moiety. Its structure confers unique physicochemical properties, including:
- High hydrophilicity due to the polyethoxy backbone, enhancing solubility in polar solvents .
- Cationic charge from the iminoazanium group, promoting interactions with anionic biomolecules (e.g., DNA, proteins) .
- Flexibility from the ethoxy chains, enabling adaptability in binding or encapsulation .
This compound is hypothesized to function in drug delivery, biochemical inhibition, or as a cationic surfactant, though its applications remain under investigation.
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H99N4O23/c49-1-3-53-5-7-55-9-11-57-13-15-59-17-19-61-21-23-63-25-27-65-29-31-67-33-35-69-37-39-71-41-43-73-45-47-75-48-46-74-44-42-72-40-38-70-36-34-68-32-30-66-28-26-64-24-22-62-20-18-60-16-14-58-12-10-56-8-6-54-4-2-51-52-50/h50H,1-49H2/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHNOKRHRZQHDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H99N4O23+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1100.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Ethoxy Chain Length and Functional Groups
Key Observations :
- Longer ethoxy chains (e.g., 22 units) increase hydrophilicity but reduce membrane permeability compared to shorter analogues (3–6 units) .
- Terminal iminoazanium groups enhance cationic charge density vs. neutral (hydroxyl) or zwitterionic (biotin-diazirine) termini, favoring electrostatic interactions .
Structural and Functional Comparisons
Macrocycle Inhibitors ()
Compounds like N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide are integrated into macrocyclic inhibitors targeting SLC transporters. Unlike the target compound, these feature:
- Shorter ethoxy chains (3 units).
- Central cyclen cores for cation coordination.
- Inhibitory activity linked to functional groups (e.g., benzenesulfonamide) rather than the polyether backbone .
Contrast: The target compound’s iminoazanium group may enable direct ionic interactions with transporter domains, bypassing the need for macrocyclic cores.
Biotinylated Ethoxy Derivatives ()
Biotin-conjugated ethoxy compounds (e.g., 2-[2-[2-(biotinyl)ethoxy]benzoic acid ) utilize ethoxy chains to enhance solubility for protein labeling. These compounds:
- Employ 4 ethoxy units as linkers.
- Integrate photoreactive diazirine groups for cross-linking.
- Are commercially used in biochemical assays ($430–1,136/mg) .
Contrast : The target compound lacks biotin/diazirine but offers superior solubility (22 ethoxy units) and cationic charge, suggesting utility in nucleic acid delivery or cationic lipid substitutes.
Phytochemical Ethoxy Alcohols ()
Natural ethoxy alcohols (e.g., 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethanol) from Physalis minima L. exhibit:
- Moderate ethoxy chains (6 units).
- Neutral hydroxyl termini.
- Roles in plant metabolite solubilization .
Contrast: The target compound’s aminoethoxy and iminoazanium groups introduce reactivity (e.g., amine conjugation, ionic binding) absent in phytochemical analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
